2-Methyl-1-propanethiol
2-Methyl-1-propanethiol
2-methyl-1-propanethiol attaches with L-Cys (the carrier) via a disulfide bond to form the brain-targeted drug delivery systems (BTDS).
2-Methyl-1-propanethiol, also known as 1-isobutanethiol or 1-mercapto-2-methylpropane, belongs to the class of organic compounds known as alkylthiols. These are organic compounds containing the thiol functional group linked to an alkyl chain. 2-Methyl-1-propanethiol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 2-methyl-1-propanethiol is primarily located in the cytoplasm. 2-Methyl-1-propanethiol is a cooked, mustard, and vegetable tasting compound that can be found in alcoholic beverages, fruits, guava, and milk and milk products. This makes 2-methyl-1-propanethiol a potential biomarker for the consumption of these food products.
2-Methyl-1-propanethiol, also known as 1-isobutanethiol or 1-mercapto-2-methylpropane, belongs to the class of organic compounds known as alkylthiols. These are organic compounds containing the thiol functional group linked to an alkyl chain. 2-Methyl-1-propanethiol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 2-methyl-1-propanethiol is primarily located in the cytoplasm. 2-Methyl-1-propanethiol is a cooked, mustard, and vegetable tasting compound that can be found in alcoholic beverages, fruits, guava, and milk and milk products. This makes 2-methyl-1-propanethiol a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
513-44-0
VCID:
VC21259896
InChI:
InChI=1S/C4H10S/c1-4(2)3-5/h4-5H,3H2,1-2H3
SMILES:
CC(C)CS
Molecular Formula:
C4H10S
Molecular Weight:
90.19 g/mol
2-Methyl-1-propanethiol
CAS No.: 513-44-0
Cat. No.: VC21259896
Molecular Formula: C4H10S
Molecular Weight: 90.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-methyl-1-propanethiol attaches with L-Cys (the carrier) via a disulfide bond to form the brain-targeted drug delivery systems (BTDS). 2-Methyl-1-propanethiol, also known as 1-isobutanethiol or 1-mercapto-2-methylpropane, belongs to the class of organic compounds known as alkylthiols. These are organic compounds containing the thiol functional group linked to an alkyl chain. 2-Methyl-1-propanethiol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 2-methyl-1-propanethiol is primarily located in the cytoplasm. 2-Methyl-1-propanethiol is a cooked, mustard, and vegetable tasting compound that can be found in alcoholic beverages, fruits, guava, and milk and milk products. This makes 2-methyl-1-propanethiol a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 513-44-0 |
| Molecular Formula | C4H10S |
| Molecular Weight | 90.19 g/mol |
| IUPAC Name | 2-methylpropane-1-thiol |
| Standard InChI | InChI=1S/C4H10S/c1-4(2)3-5/h4-5H,3H2,1-2H3 |
| Standard InChI Key | BDFAOUQQXJIZDG-UHFFFAOYSA-N |
| SMILES | CC(C)CS |
| Canonical SMILES | CC(C)CS |
| Boiling Point | 88.5 °C |
| Melting Point | Fp -79 ° -79°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator